molecular formula C10H12F3NO2S2 B2997724 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine CAS No. 325702-34-9

1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

Cat. No. B2997724
CAS RN: 325702-34-9
M. Wt: 299.33
InChI Key: ZTJFETGSDILYOH-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine, also known as TTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TTP is a small molecule that has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is not fully understood, but it is believed to act through multiple pathways. 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which play a crucial role in cancer cell growth and inflammation. 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to induce cell death by inhibiting the activity of proteasomes and inducing oxidative stress. In animal models of inflammation, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to reduce inflammation by inhibiting the activity of histone deacetylases and modulating the activity of various signaling pathways. Additionally, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to protect against neurodegeneration by reducing oxidative stress and modulating the activity of various signaling pathways.

Advantages And Limitations For Lab Experiments

The use of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine in lab experiments has several advantages, including its small size, which allows it to penetrate cell membranes and reach intracellular targets. Additionally, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, the synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a complex process that requires expertise in organic chemistry, and the compound is not readily available commercially, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research on 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine. One of the significant areas of research is the development of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine analogs that have improved potency and selectivity for specific targets. Additionally, the use of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine in combination with other drugs or therapies may enhance its therapeutic effects. Further studies are also needed to fully understand the mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine and its potential therapeutic effects in various diseases.
Conclusion:
In conclusion, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a small molecule that has gained significant attention in the field of medicinal chemistry for its potential therapeutic effects in various diseases. The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a complex process that requires expertise in organic chemistry, and the compound has been extensively studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. Despite its potential, further studies are needed to fully understand the mechanism of action of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine and its potential therapeutic effects in various diseases.

Synthesis Methods

The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine involves a multi-step process that starts with the reaction of thiophene-2-sulfonic acid with trifluoromethylpiperidine. The resulting intermediate is then subjected to various reactions, including oxidation and reduction, to yield the final product. The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine is a complex process that requires expertise in organic chemistry and is typically performed in specialized laboratories.

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been extensively studied for its potential therapeutic effects in various diseases. One of the significant areas of research is cancer, where 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been shown to inhibit the growth of cancer cells and induce cell death. 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation in animal models of rheumatoid arthritis and lung injury. Additionally, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine has been studied for its potential neuroprotective effects, where it has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-thiophen-2-ylsulfonyl-3-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S2/c11-10(12,13)8-3-1-5-14(7-8)18(15,16)9-4-2-6-17-9/h2,4,6,8H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFETGSDILYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

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